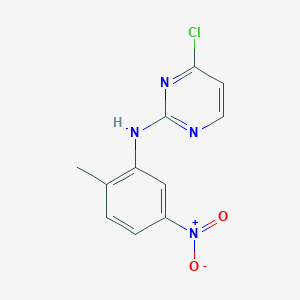
4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C11H9ClN4O2. It is a yellow solid that is soluble in chloroform. This compound is primarily used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine involves the nucleophilic substitution reaction of 2-(methylsulfonyl)-4-(3-pyridyl)pyrimidine with 2-methyl-5-nitroaniline. The reaction is typically carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is then heated to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrazine hydrate and iron(III) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Reduction: Hydrazine hydrate, iron(III) chloride, ethanol.
Substitution: Various nucleophiles, catalysts like palladium on carbon.
Major Products
Reduction: 4-amino-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine.
Substitution: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
科学的研究の応用
4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
作用機序
The mechanism of action of 4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation and apoptosis. The compound binds to the active site of the enzyme, thereby preventing its activity and leading to downstream effects on cellular signaling pathways .
類似化合物との比較
Similar Compounds
- N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
- 5-chloro-2-methyl-4-nitroaniline
Comparison
4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher affinity for certain molecular targets, making it more effective in specific applications such as enzyme inhibition and pharmaceutical synthesis .
特性
分子式 |
C11H9ClN4O2 |
|---|---|
分子量 |
264.67 g/mol |
IUPAC名 |
4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H9ClN4O2/c1-7-2-3-8(16(17)18)6-9(7)14-11-13-5-4-10(12)15-11/h2-6H,1H3,(H,13,14,15) |
InChIキー |
ISNFWDFAVDUTFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13683257.png)
![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-2,6,7,11b-tetrahydro-1H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13683259.png)
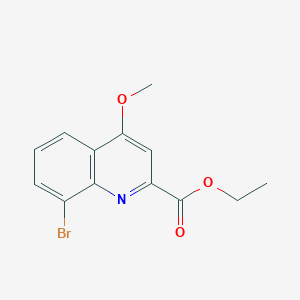

![7-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683272.png)
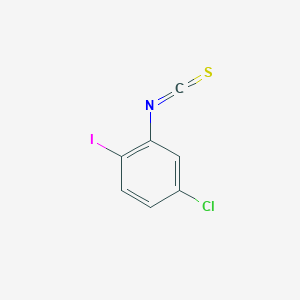
![2,3,4-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13683279.png)
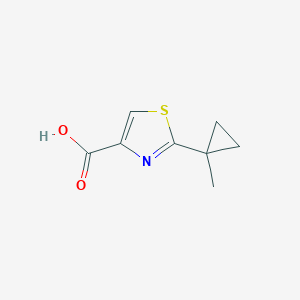
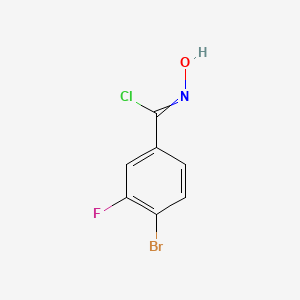
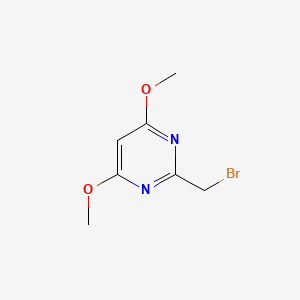

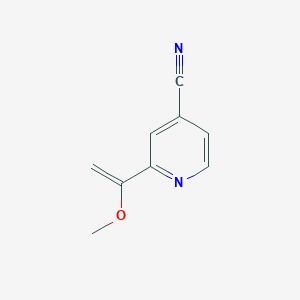
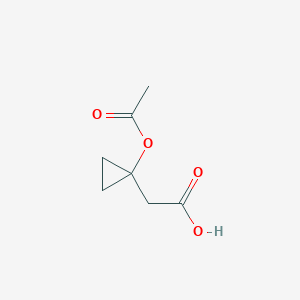
![3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride](/img/structure/B13683306.png)
